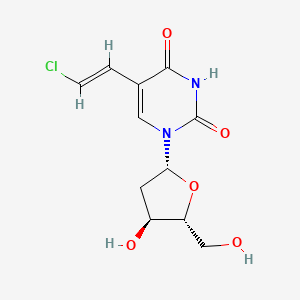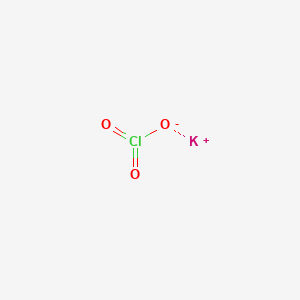
Potassium chlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium chlorate (KClO3) is an inorganic compound that is primarily used in the production of matches, fireworks, and explosives. It is a white, odorless, crystalline solid that is highly soluble in water. This compound is also used as a bleaching agent and in the manufacture of chlorine dioxide, a bleaching agent and disinfectant. In addition, it is used as a herbicide and in the production of certain chemicals. This compound is toxic and can cause serious health effects if ingested.
Aplicaciones Científicas De Investigación
Graphene Material Production
Potassium chlorate is used in the bulk production of graphene materials, a process that starts with the oxidation of graphite to graphite oxide, where chlorate or manganate oxidants are used in strong acids. This is followed by reduction through methods like thermal exfoliation. The presence of elemental potassium during thermal exfoliation of graphite oxides leads to differences in morphologies, defect densities, and quantities of oxygen-containing groups within these materials, influencing heterogeneous electron transfer rates and electrochemistry (Eng et al., 2013).
Agricultural Applications
In agriculture, this compound is used for flower induction in longan plantations. Its application in soils does not significantly affect the mineralization of organic matter or soil bacterial numbers, but it notably suppresses nitrification. This suppression should be considered a potential side-effect in plantation soils (Sutigoolabud et al., 2008).
Ecological Impact
Research on the ecological toxicity of this compound, particularly in relation to longan production, has shown its strong oxidation properties, leading to pollution concerns. Studies have focused on its impact on land plants, aquatic organisms, animals, and humans. Recommendations for future research include precise detection and degradation technologies for chlorate and its residues, and biological monitoring and recovery technology (Qian & Li, 2016).
Soil Contamination and Remediation
Repeated applications of this compound in longan plantation fields can slow down chlorate decomposition in the soil, potentially contaminating groundwater. Research suggests that sugar amendment, such as glucose or sucrose, can enhance chlorate decomposition in soils that have been exposed to multiple applications of this compound, offering a method for decontaminating chlorate-polluted soils (Sutigoolabud et al., 2004).
Potash Recovery
This compound is involved in studies related to potash recovery from minerals like feldspar through processes like chlorination roasting followed by water leaching. Various experimental parameters, including the effects of additives like NaCl and CaCl2, are evaluated to optimize potassium extraction, providing insights into the effectiveness of different additives in the extraction process (Jena et al., 2019).
Thermochemical Conversion Processes
In biomass utilization through thermal conversion, understanding the chemistry of potassium and chlorine at high temperatures is crucial. Quantitative measurements of potassium species, such as potassium hydroxide (KOH), potassium chloride (KCl), and potassium atoms, are performed in well-defined hot environments. This research aids in evaluating detailed K-Cl mechanisms in thermochemical conversion processes (Weng et al., 2020).
Mecanismo De Acción
Target of Action
Potassium chlorate (KClO3) is a compound that primarily targets combustible materials . It is a strong oxidizing agent, meaning it readily donates oxygen in reactions .
Mode of Action
The mode of action of this compound involves the liberation of oxygen. When ignited, this compound decomposes to produce potassium chloride and oxygen . This oxygen can then react with other substances. For example, in safety matches, the liberated oxygen ignites the combustible substances in the match head .
Biochemical Pathways
This compound doesn’t directly interact with biological pathways in the human body. For instance, potassium channels play a role in controlling biochemical pathways that regulate cell proliferation .
Pharmacokinetics
Potassium chloride, a related compound, is used in medicine to treat hypokalemia . Its absorption, distribution, metabolism, and excretion (ADME) properties would be determined by factors such as dosage form and patient-specific characteristics .
Result of Action
The primary result of this compound’s action is the production of oxygen and the subsequent ignition of combustible materials . In a biological context, the potassium and chloride ions could potentially affect various cellular processes, but the specific effects would depend on the concentrations and the specific biological system involved .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, the decomposition of this compound is a thermal process that occurs at temperatures between 150-300°C . Additionally, the presence of a catalyst like manganese dioxide can facilitate the decomposition of this compound .
Safety and Hazards
Potassium chlorate is a strong oxidizer and may cause fire or explosion . It is harmful if swallowed or inhaled . It is toxic to aquatic life with long-lasting effects . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be mixed with combustibles .
Relevant Papers A paper titled “Effects of composition on the explosive properties of this compound and oils” discusses the effects of two types of oil (motor oil and cooking oil) and their ratios on the explosive properties of this compound and oil mixtures . The study found that these mixtures are capable of detonation and quite sensitive over a wide range of oil ratios, with sufficient power to cause damage in the vicinity .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Potassium chlorate can be achieved through the process of electrolysis of a solution containing potassium chloride. The reaction takes place in an electrolytic cell with inert electrodes (such as platinum or carbon) and a source of direct current. The electrolysis process causes the potassium chloride to oxidize, and the resulting potassium chlorate precipitates out of the solution.", "Starting Materials": [ "Potassium chloride", "Water", "Direct current", "Inert electrodes (e.g. platinum or carbon)" ], "Reaction": [ "Prepare a solution of potassium chloride in water", "Place the solution in an electrolytic cell with inert electrodes", "Pass a source of direct current through the electrodes", "As the current flows, the chloride ions at the cathode will be reduced to chlorine gas", "At the anode, the chloride ions will be oxidized to form chlorate ions and oxygen gas", "The chlorate ions will then combine with potassium ions in the solution to form solid potassium chlorate", "Collect and dry the resulting potassium chlorate" ] } | |
| 3811-04-9 | |
Fórmula molecular |
ClHKO3 |
Peso molecular |
123.56 g/mol |
Nombre IUPAC |
potassium;chlorate |
InChI |
InChI=1S/ClHO3.K/c2-1(3)4;/h(H,2,3,4); |
Clave InChI |
LVEGNRYEXNXVGQ-UHFFFAOYSA-N |
Impurezas |
Potassium chlorate contains at least 99% KClO3 ... . |
SMILES |
[O-]Cl(=O)=O.[K+] |
SMILES canónico |
OCl(=O)=O.[K] |
Punto de ebullición |
400 °C (decomposes) |
Color/Form |
Colorless, lustrous crystals or white granules or powder White monoclinic crystals |
Densidad |
2.34 at 68 °F (USCG, 1999) 2.32 g/cu cm 2.3 g/cm³ |
melting_point |
680 °F (USCG, 1999) 368 °C |
| 3811-04-9 | |
Descripción física |
Potassium chlorate appears as a white crystalline solid. Forms a very flammable mixture with combustible materials. Mixture may be explosive if combustible material is very finely divided. Mixture may be ignited by friction. Contact with strong sulfuric acid may cause fires or explosions. May spontaneously decompose and ignite when mixed with ammonium salts. May explode under prolonged exposure to heat or fire. Used to make matches, paper, explosives, and many other uses. Potassium chlorate, aqueous solution appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. Ignites organic materials upon contact . DryPowder COLOURLESS CRYSTALS OR WHITE POWDER. |
Pictogramas |
Oxidizer; Irritant; Environmental Hazard |
Números CAS relacionados |
7790-93-4 (Parent) |
Vida útil |
Stable under ordinary conditions of use and storage. |
Solubilidad |
8.61 g/100 g water at 25 °C 1 g dissolves slowly in 16.5 ml water, 1.8 ml boiling water, about 50 ml glycerol; almost insol in alcohol SLIGHTLY SOL IN LIQUID AMMONIA; INSOL IN ACETONE; SOL IN ALKALIES In water, 70,000 mg/L at 25 °C Solubility in water, g/100ml: 7.3 |
Sinónimos |
chloric acid chloric acid, potassium salt potassium chlorate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(propanoyl)amino]propanoate](/img/structure/B1238825.png)


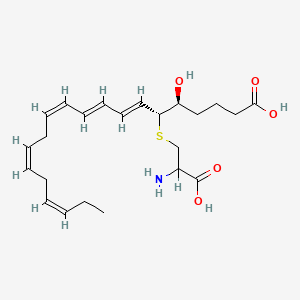
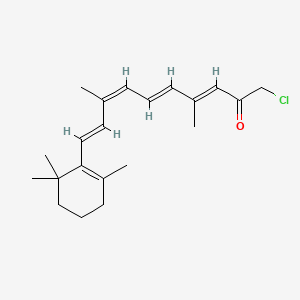
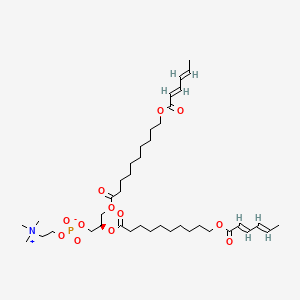
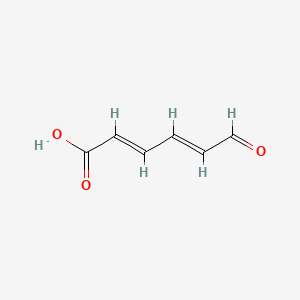

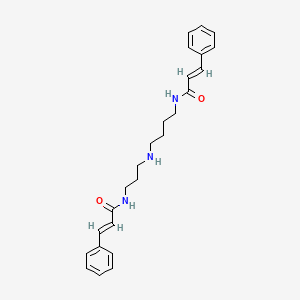

![2-((2S,3S)-4-((E)-3-((R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-enyl)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrobenzo[b]furan-3-carbonyloxy)-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1238836.png)


